4-(Ethylsulfanyl)butan-2-amine
Description
4-(Ethylsulfanyl)butan-2-amine is a secondary amine with a butan-2-amine backbone substituted at the 4-position by an ethylsulfanyl (ethylthio, –SC₂H₅) group. Its molecular formula is C₆H₁₅NS, and it is structurally characterized by moderate lipophilicity due to the thioether moiety.
Properties
IUPAC Name |
4-ethylsulfanylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NS/c1-3-8-5-4-6(2)7/h6H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUYXDCADZIQEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfanyl)butan-2-amine typically involves the reaction of butan-2-amine with ethylsulfanyl reagents under controlled conditions. One common method is the reductive amination of butan-2-one with ethylsulfanyl compounds using reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylsulfanyl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of substituted amines.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH3CN, NaBH(OAc)3
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Secondary amines
Substitution: N-substituted amines
Scientific Research Applications
4-(Ethylsulfanyl)butan-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(Ethylsulfanyl)butan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfanyl group can modulate the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-(ethylsulfanyl)butan-2-amine with key analogs, highlighting differences in substituents, molecular weight, and physical properties:
Key Observations:
- Polarity: Replacement of the thioether with a furan ring (as in 4-(furan-2-yl)butan-2-amine) introduces polarity due to the oxygen atom, affecting solubility and reactivity . Aromaticity: Indole and fluorophenyl substituents (e.g., in 4-(1H-Indol-3-yl)butan-2-amine) confer aromaticity, which is critical for binding to biological targets such as serotonin receptors .
Molecular Weight Trends :
- Increasing molecular weight correlates with substituent complexity (e.g., indole > furan > thioalkyl).
Biological Activity
Overview
4-(Ethylsulfanyl)butan-2-amine, a compound characterized by its ethylsulfanyl group, has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C6H15N1S1
- IUPAC Name : this compound
This compound features a butanamine backbone with an ethylsulfanyl substituent, which may influence its interaction with biological targets.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:
- Antidepressant Activity : Some studies suggest that analogs can influence serotonin levels, providing potential antidepressant effects.
- Neuroprotective Effects : The modulation of oxidative stress pathways may confer neuroprotective properties, making these compounds candidates for further investigation in neurodegenerative diseases.
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory activities through the inhibition of pro-inflammatory cytokines.
Case Study 1: Neuropharmacological Assessment
A study exploring the neuropharmacological effects of related compounds found that they significantly increased serotonin levels in animal models. This suggests potential antidepressant properties for this compound as well.
Case Study 2: Enzyme Interaction Studies
Research investigating the interaction of sulfanyl-containing compounds with cytochrome P450 enzymes revealed that these compounds could alter the metabolism of various drugs. This interaction highlights the importance of further studies on this compound's role in drug metabolism and pharmacokinetics .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
